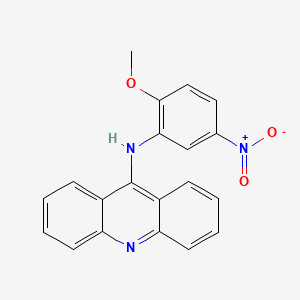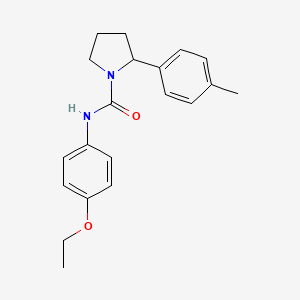![molecular formula C16H23N3O2 B6070944 N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B6070944.png)
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide, commonly known as NMDA receptor antagonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide reduces the excitotoxicity caused by excessive glutamate release, which can lead to neuronal damage and death.
Biochemical and physiological effects:
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the modulation of neurotransmitter release, and the improvement of synaptic plasticity and memory formation. It has also been shown to have analgesic effects by reducing the perception of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, its use in lab experiments is limited by its cost and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the research and development of N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide, including the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and selectivity. Additionally, the use of N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide in combination with other drugs or therapies may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide involves the reaction of N-methyl-D-aspartic acid (NMDA) with 2-phenylethylamine and subsequent coupling with N,N-dimethylglycine. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, schizophrenia, and epilepsy. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18(2)12-15(20)17-14-10-16(21)19(11-14)9-8-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVKIPDUZJFEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070868.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B6070872.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6070876.png)

![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6070895.png)
acetic acid](/img/structure/B6070897.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6070902.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)

![N-1-adamantyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6070947.png)
![[4-(3,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6070951.png)
![7-hydroxy-N'-(2-hydroxybenzylidene)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B6070953.png)
![7-benzyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6070956.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)